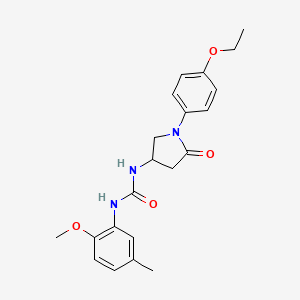

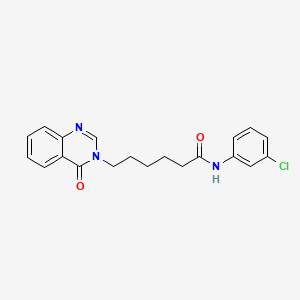

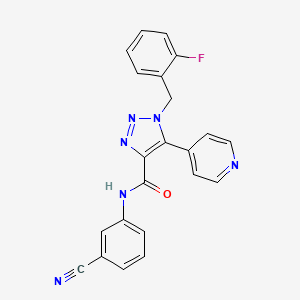

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea” is a complex organic molecule. It has a molecular formula of C21H25N3O4 and a molecular weight of 383.4481.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis2. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported2. This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation2.Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of this exact compound. However, similar compounds often involve resonance stabilization at the benzylic position3.Chemical Reactions Analysis

Again, specific information on the chemical reactions of this compound is not available. However, it’s known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation3.Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound are not available from the current search results.Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Anticancer Investigations

- Synthesis and Enzyme Inhibition : Urea derivatives, including compounds structurally related to the given chemical, have been synthesized and evaluated for their inhibitory effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. These compounds have shown a range of inhibition percentages for these enzymes. Notably, one compound exhibited in vitro anticancer activity against a prostate cancer cell line, highlighting potential applications in cancer research (Mustafa, Perveen, & Khan, 2014).

Neuropharmacology and Behavioral Studies

- Orexin Receptor Mechanisms : Research involving compounds structurally similar to the given chemical has explored their role in modulating behaviors linked to orexin receptors. These studies are significant for understanding compulsive food consumption and potential treatments for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

Biochemical Evaluation

- Anti-Acetylcholinesterase Activity : A series of compounds, including those related to the specified chemical, have been synthesized and assessed for their anti-acetylcholinesterase activity. This research is crucial for developing treatments for conditions like Alzheimer's disease where acetylcholinesterase inhibition is a key therapeutic strategy (Vidaluc et al., 1995).

Herbicide Research

- Glycolic Acid Oxidase Inhibitors : Studies on derivatives of pyrrole urea, which are structurally similar to the given chemical, have shown potential as inhibitors of glycolic acid oxidase. This enzyme is a target in developing herbicides, suggesting agricultural applications (Rooney et al., 1983).

Safety And Hazards

The safety and hazards associated with this compound are not available from the current search results.

Zukünftige Richtungen

The future directions for this compound are not clear from the available information. However, organoboron compounds, which may be related to this compound, are highly valuable building blocks in organic synthesis2. They have many applications, including in the Suzuki–Miyaura coupling2.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.

Eigenschaften

IUPAC Name |

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-4-28-17-8-6-16(7-9-17)24-13-15(12-20(24)25)22-21(26)23-18-11-14(2)5-10-19(18)27-3/h5-11,15H,4,12-13H2,1-3H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLXSJANRWBPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2734689.png)

![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734701.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)

![5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2734709.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)